molecular formula C7H11N3 B1523122 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine CAS No. 1187027-13-9

3-cyclopropyl-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1523122
CAS No.: 1187027-13-9
M. Wt: 137.18 g/mol
InChI Key: PSQBFNPNPSVDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-4-methyl-1H-pyrazol-5-amine is a useful research chemical .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 365.4±30.0 °C, a predicted density of 1.275±0.06 g/cm3, and a predicted pKa of 16.79±0.50 .

Scientific Research Applications

Reactivity in Palladium-Catalyzed Arylations

Sidhom et al. (2018) explored the reactivity of 5-aminopyrazoles bearing a cyclopropyl group in palladium-catalyzed direct C4-arylations. These reactions yielded C4-arylated pyrazoles without decomposing the cyclopropyl unit, demonstrating a versatile method for functionalizing pyrazoles in synthetic chemistry (Sidhom et al., 2018).

Synthesis of Multicyclic Pyrazolo[3,4-b]pyridine Derivatives

Tu et al. (2014) established a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This flexible approach allowed the creation of structurally diverse compounds from readily accessible materials, highlighting the compound's role in facilitating complex chemical syntheses (Tu et al., 2014).

Formation of Pyrroles and Pyrazoles from Cyclopropenium Salt

Yoshida et al. (1992) investigated the reactions of cyclopropenium salt with nitrogen nucleophiles, leading to the formation of pyrroles or pyrazoles. This study sheds light on the mechanisms involved in the transformation of cyclopropyl-containing compounds into heterocyclic structures (Yoshida et al., 1992).

Dyes Derived from Pyrazolone Derivatives

Karcı and Karcı (2008) synthesized novel heterocyclic disazo dyes derived from pyrazolone derivatives, showcasing the application of these compounds in the development of dyes with potential industrial applications (Karcı & Karcı, 2008).

Anti-microbial and Anti-inflammatory Activities

Several studies have investigated the biological activities of pyrazole derivatives. For instance, El-Mekabaty et al. (2017) and Kaping et al. (2016) synthesized pyrazole derivatives with potential antioxidant, anti-inflammatory, and anti-cancer activities, indicating the therapeutic potential of these compounds in medicinal chemistry (El-Mekabaty et al., 2017); (Kaping et al., 2016).

Safety and Hazards

The safety information for 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine includes the following hazard statements: H319-H302-H315-H335. The precautionary statements include: P264-P270-P301+P312-P330-P501-P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P .

Properties

IUPAC Name

5-cyclopropyl-4-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-6(5-2-3-5)9-10-7(4)8/h5H,2-3H2,1H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQBFNPNPSVDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187027-13-9
Record name 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Reactant of Route 2
3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Reactant of Route 4
3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-cyclopropyl-4-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.